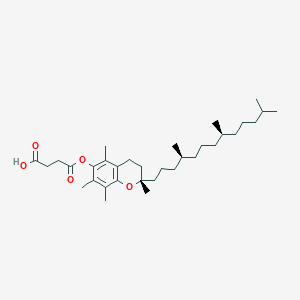
alpha-Tocopherol succinate, DL-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Tocopherol succinate, DL-, also known as DL-alpha-tocopheryl hydrogen succinate, is a synthetic form of vitamin E. It is an ester of alpha-tocopherol and succinic acid, designed to enhance the stability and bioavailability of vitamin E. This compound is widely used in dietary supplements, pharmaceuticals, and cosmetics due to its antioxidant properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Alpha-Tocopherol succinate, DL-, is synthesized through the esterification of alpha-tocopherol with succinic anhydride. The reaction typically involves the following steps:
Esterification Reaction: Alpha-tocopherol is reacted with succinic anhydride in the presence of a catalyst such as pyridine or triethylamine.
Reaction Conditions: The reaction is carried out under anhydrous conditions at a temperature range of 50-70°C for several hours.
Purification: The product is purified through recrystallization or chromatography to obtain pure alpha-tocopherol succinate, DL-.
Industrial Production Methods
In industrial settings, the production of alpha-tocopherol succinate, DL-, involves large-scale esterification processes. The reaction is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Alpha-Tocopherol succinate, DL-, undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tocopheryl quinone.
Hydrolysis: The ester bond can be hydrolyzed to release alpha-tocopherol and succinic acid.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Tocopheryl quinone.
Hydrolysis: Alpha-tocopherol and succinic acid.
Substitution: Various substituted tocopherol derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Alpha-Tocopherol succinate, DL-, has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its role in cellular antioxidant defense mechanisms.
Medicine: Explored for its potential in cancer therapy due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the formulation of dietary supplements and cosmetic products for its antioxidant properties.
Mecanismo De Acción
Alpha-Tocopherol succinate, DL-, exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage. The compound also modulates signaling pathways involved in cell proliferation and apoptosis. Key molecular targets include:
Reactive Oxygen Species (ROS): Neutralizes ROS to prevent cellular damage.
Apoptotic Pathways: Activates caspases and other apoptotic proteins to induce cell death in cancer cells.
Comparación Con Compuestos Similares
Alpha-Tocopherol succinate, DL-, is compared with other vitamin E derivatives such as:
Alpha-Tocopherol: The natural form of vitamin E, less stable than its succinate ester.
Alpha-Tocopheryl Acetate: Another esterified form, used for its stability and bioavailability.
Alpha-Tocopheryl Phosphate: A water-soluble derivative with unique applications in aqueous formulations.
Alpha-Tocopherol succinate, DL-, is unique due to its enhanced stability and bioavailability, making it a preferred choice in various applications.
Propiedades
Número CAS |
47801-19-4 |
|---|---|
Fórmula molecular |
C33H54O5 |
Peso molecular |
530.8 g/mol |
Nombre IUPAC |
4-oxo-4-[[(2S)-2,5,7,8-tetramethyl-2-[(4S,8S)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl]oxy]butanoic acid |
InChI |
InChI=1S/C33H54O5/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-20-33(8)21-19-28-27(7)31(25(5)26(6)32(28)38-33)37-30(36)18-17-29(34)35/h22-24H,9-21H2,1-8H3,(H,34,35)/t23-,24-,33-/m0/s1 |
Clave InChI |
IELOKBJPULMYRW-IKTKBOKFSA-N |
SMILES isomérico |
CC1=C(C(=C(C2=C1O[C@@](CC2)(C)CCC[C@@H](C)CCC[C@@H](C)CCCC(C)C)C)OC(=O)CCC(=O)O)C |
SMILES canónico |
CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)CCC(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


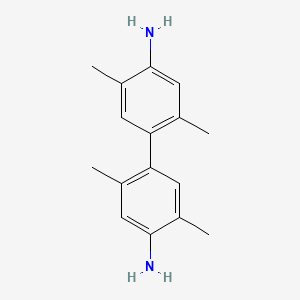

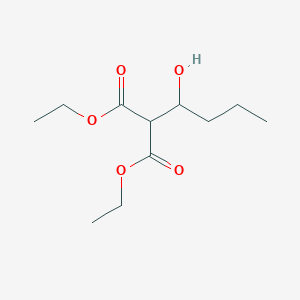

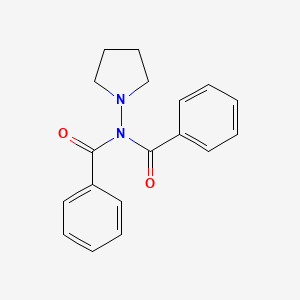
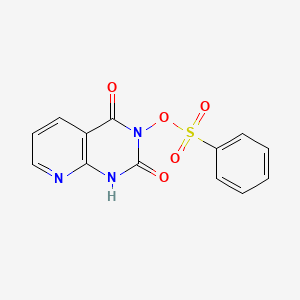
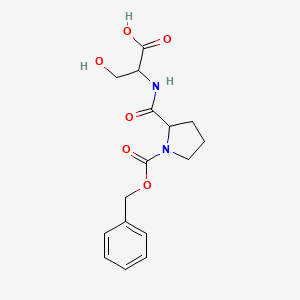
![Methyl 2-[2-(2-benzamidoethyl)-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxylate](/img/structure/B12795186.png)


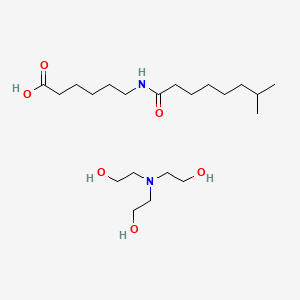
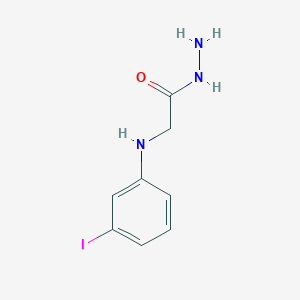
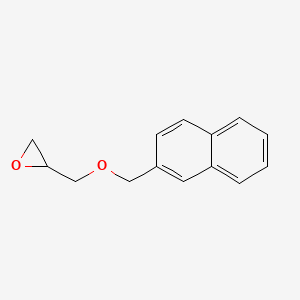
![[(Anthracen-9-yl)(hydroxy)methyl]propanedioic acid](/img/structure/B12795207.png)
